1-benzyl-3,4-dihydro-2H-quinolin-4-ol
Description
1-Benzyl-3,4-dihydro-2H-quinolin-4-ol is a heterocyclic compound featuring a partially hydrogenated quinoline core substituted with a benzyl group at position 1 and a hydroxyl group at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry. Its synthesis often involves epoxide rearrangements or cyclization strategies, as seen in related compounds ().
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-benzyl-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C16H17NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,16,18H,10-12H2 |
InChI Key |
FOCYLCCNJRXIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,4-dihydro-2H-quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the quinoline ring system. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,4-dihydro-2H-quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
1-benzyl-3,4-dihydro-2H-quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3,4-dihydro-2H-quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4-position can form hydrogen bonds with active sites, while the benzyl group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 2: Electronic and Physical Properties
*Dependent on substituents ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
